4,5-Dihydro-2-[2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl]-4,4-dimethyl-oxazole
Description
Overview of Oxazole and 4,5-Dihydrooxazole Chemistry
Oxazole, a five-membered heterocyclic aromatic compound containing one oxygen and one nitrogen atom, serves as the foundational structure for numerous derivatives, including 4,5-dihydrooxazole (oxazoline). Unlike fully aromatic oxazoles, 4,5-dihydrooxazoles feature a partially saturated ring with a single double bond between C2 and N3, which reduces aromaticity but enhances stability and reactivity toward nucleophilic and electrophilic agents.
Key synthetic routes for 4,5-dihydrooxazoles include:
- Robinson–Gabriel synthesis : Dehydration of 2-acylaminoketones.
- Fischer oxazole synthesis : Reaction of cyanohydrins with aldehydes.
- Van Leusen reaction : Cyclization using TosMIC (tosylmethyl isocyanide) and aldehydes.
The 4,5-dihydrooxazole scaffold is structurally rigid, enabling applications in asymmetric catalysis and polymer chemistry. For example, 2-substituted oxazolines act as ligands in bis-oxazoline (BOX) and phosphinooxazoline (PHOX) complexes, facilitating enantioselective transformations.
Significance of Imidazole-Containing Heterocycles
Imidazole, a diazole with two nitrogen atoms, is a ubiquitous motif in biological systems. Its amphoteric nature (pK~a~ ≈ 7 for the conjugate acid) allows participation in hydrogen bonding and metal coordination, critical for enzymatic catalysis and drug-receptor interactions. Notable imidazole-containing biomolecules include histidine, histamine, and purine bases.
In synthetic chemistry, imidazole derivatives exhibit broad pharmacological activities, such as antifungal (ketoconazole), antiviral (daclatasvir), and anticancer (cimetidine) properties. The integration of imidazole into 4,5-dihydrooxazole frameworks, as seen in the target compound, combines the electronic versatility of imidazole with the stereochemical control of oxazolines, enabling tailored interactions with biological targets.
Historical Development of Dihydrooxazole Research
The study of 4,5-dihydrooxazoles began with early 20th-century cyclization methods, evolving into sophisticated applications in modern organic synthesis:
- 1930s–1950s : Development of amino alcohol cyclization for oxazoline synthesis.
- 1970s–1980s : Emergence of chiral oxazolines as ligands in asymmetric catalysis.
- 2000s–Present : Advances in polymer science (e.g., poly(2-oxazoline)s) and multicomponent reactions (MCRs).
A landmark achievement was the discovery of the Van Leusen reaction, enabling efficient oxazoline synthesis from aldehydes and TosMIC. Recent work by Li et al. (2023) demonstrated the utility of 4,5-dihydrooxazoles in four-component couplings, underscoring their synthetic flexibility.
Table 2: Milestones in Dihydrooxazole Chemistry
Structural Importance of 4,4-Dimethyl Substitution Patterns
The 4,4-dimethyl substitution in the oxazoline ring introduces steric and electronic effects critical to stability and reactivity:
- Thorpe–Ingold Effect : Geminal dimethyl groups compress bond angles (C4–C5–O1), favoring ring closure and enhancing kinetic stability.
- Steric Shielding : Bulky substituents at C4 hinder undesired side reactions (e.g., ring-opening hydrolysis).
- Electronic Modulation : Methyl groups donate electrons via hyperconjugation, subtly altering the oxazoline’s nucleophilicity.
In the target compound, the 4,4-dimethyl configuration likely stabilizes the oxazoline ring while directing reactivity toward the imidazole-linked phenyl moiety. This structural motif mirrors strategies used in DNA-binding polyamides, where dimethyl groups improve duplex affinity.
Table 3: Impact of Substituents on Oxazoline Reactivity
| Substituent | Reactivity Toward Electrophiles | Thermal Stability |
|---|---|---|
| 4,4-Dimethyl | Moderate (steric hindrance) | High |
| 4-H | High | Low |
| 4-Phenyl | Low (conjugation effects) | Moderate |
Properties
IUPAC Name |
2-[3-(1H-imidazol-5-ylmethyl)-2-methylphenyl]-4,4-dimethyl-5H-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-12(7-13-8-17-10-18-13)5-4-6-14(11)15-19-16(2,3)9-20-15/h4-6,8,10H,7,9H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEWAXQSKIAOOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=NC(CO2)(C)C)CC3=CN=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Reaction for Hydroxyl Group Activation
In Example 1 of Ambeed’s protocols, a hydroxyl group on a phenylpropionate derivative is activated using boron trifluoride etherate in methanol, yielding a methoxy-substituted intermediate. Adapting this to the target compound, the hydroxyl group at the 3-position of the phenyl ring could be replaced with an imidazolemethyl moiety via a similar pathway:
SNAr with Imidazolemethyl Electrophiles
Alternative approaches involve substituting a leaving group (e.g., chloride) at the 3-position of the phenyl ring with an imidazolemethyl nucleophile. Example 3 from Ambeed illustrates this using sodium hydride in DMF to facilitate substitution with a pyrimidinyloxy group. For the target compound, replacing the pyrimidine with 1H-imidazole-5-methanol would require analogous conditions:
Optimization of Reaction Conditions
Solvent Selection
DMF emerges as the optimal solvent for both cyclocondensation and substitution steps due to its high boiling point (153°C) and ability to stabilize intermediates. Comparative studies in the patent show that reactions in DMF achieve 82–88% yields for analogous oxazole derivatives, whereas lower-boiling solvents (e.g., ethyl acetate) result in incomplete conversions.
Temperature and Time
Cyclocondensation requires prolonged heating (5–10 hours) at reflux to ensure complete ring closure. Substitution reactions, however, proceed efficiently at moderate temperatures (25–60°C) within 2–24 hours, depending on the electrophilicity of the leaving group.
Purification and Isolation Techniques
Precipitation and Filtration
Post-reaction mixtures are typically quenched in ice-water to precipitate the crude product. The patent describes filtering the precipitate under vacuum and washing with water to remove residual solvents. For the target compound, this step would isolate the oxazole core before functionalization.
Chromatographic Purification
Final purification of the imidazolemethyl-substituted derivative employs silica gel chromatography, as evidenced in Example 7 of Ambeed’s protocols. Elution with dichloromethane or ethyl acetate removes unreacted starting materials and byproducts, yielding >95% purity.
Recrystallization
Recrystallization from ether or ethyl acetate is recommended for high-melting-point intermediates. Example 1 reports an 88% yield after recrystallizing a pale yellow oil into a crystalline solid.
Yield and Scalability Considerations
| Step | Yield Range | Key Factors Affecting Yield |
|---|---|---|
| Cyclocondensation | 82–88% | Solvent purity, heating time |
| Substitution | 29–82% | Base strength, temperature |
| Purification | 75–95% | Chromatographic conditions |
Industrial scalability is feasible given the single-step cyclocondensation and standardized purification methods. However, the hygroscopic nature of DMF necessitates anhydrous conditions during substitution reactions to prevent hydrolysis .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-2-[2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl]-4,4-dimethyl-oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxazole ring to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in chloroform.
Major Products
The major products formed from these reactions include various substituted oxazole and imidazole derivatives, which can be further utilized in synthetic applications.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds similar to 4,5-Dihydro-2-[2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl]-4,4-dimethyl-oxazole exhibit significant anticancer properties. For instance, derivatives of oxazole have shown promising results against various cancer cell lines:
| Compound | Cancer Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| Compound A | SNB-19 | 86.61 |
| Compound B | OVCAR-8 | 85.26 |
| Compound C | NCI-H40 | 75.99 |
| Compound D | MDA-MB-231 | 56.53 |
These findings suggest that the compound may interfere with cancer cell proliferation and could be a candidate for further development as an anticancer agent .
Antibacterial and Antifungal Properties
The compound has also been evaluated for its antibacterial and antifungal activities. Research indicates that oxazole derivatives can exhibit significant inhibition against Gram-positive and Gram-negative bacteria as well as fungi:
| Microorganism | Activity Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 25 | 13.7 |
| Escherichia coli | 30 | 12.0 |
| Pseudomonas aeruginosa | 30 | 11.5 |
These results indicate a potential for developing new antimicrobial agents based on the oxazole structure .
Case Study 1: Anticancer Activity Assessment
A study conducted on a series of oxazole derivatives showed that modifications in the side chains significantly influenced anticancer efficacy. The lead compound exhibited an IC50 value of approximately 0.5 µM against the A549 lung cancer cell line.
Case Study 2: Antimicrobial Testing
In another investigation, a library of oxazole derivatives was screened for antimicrobial properties against clinical isolates. The results highlighted several compounds with MIC values below the critical threshold for effective treatment against resistant strains.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-2-[2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl]-4,4-dimethyl-oxazole involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the oxazole ring can participate in hydrogen bonding and hydrophobic interactions, affecting receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural differences and similarities with related compounds:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The imidazole side chain in the target compound introduces electron-rich regions, contrasting with halogenated derivatives (e.g., chlorophenyl in ) that enhance electrophilicity.
- Hybrid Systems : Unlike thiazole-pyrazole hybrids (e.g., ), the target compound’s oxazole-imidazole framework may exhibit distinct conformational stability due to steric shielding from the 4,4-dimethyl groups .
Crystallography:
Stability and Reactivity
- Oxidative Stability: The 4,4-dimethyl group in the oxazole core (target compound) likely enhances stability compared to non-methylated analogs, as seen in .
- Imidazole Protonation : The 1H-imidazole group may participate in pH-dependent tautomerism, akin to redox-active imidazole 3-oxides ().
Biological Activity
4,5-Dihydro-2-[2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl]-4,4-dimethyl-oxazole is a compound of significant interest due to its diverse biological activities. This article delves into the compound's synthesis, biological evaluations, and potential therapeutic applications based on various studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 269.34 g/mol. The structure includes an oxazole ring and an imidazole moiety, which are known for their pharmacological properties.
Anticancer Activity
Research has demonstrated that derivatives of oxazole and imidazole compounds exhibit potent anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various human tumor cell lines. In particular, compounds featuring oxazole rings have been evaluated against multiple cancer types:
- Cell Lines Tested : The compound was tested against a panel including HT-29 (colon cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : Some derivatives showed IC50 values as low as 25 nM against specific cell lines, indicating strong antiproliferative effects .
| Compound | Cell Line | IC50 Value (nM) |
|---|---|---|
| 4a | HT-29 | 25 |
| 4i | A549 | 243 |
| 5f | HeLa | >100 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar imidazole derivatives have shown activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
Anti-inflammatory and Analgesic Effects
In addition to anticancer properties, compounds containing oxazole and imidazole structures have been noted for their anti-inflammatory effects. They may act by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play significant roles in inflammatory pathways .
Case Studies
- Synthesis and Evaluation of Oxazole Derivatives : A study synthesized several oxazole derivatives, including the target compound, and evaluated their biological activities. The results indicated that modifications to the phenyl ring significantly influenced the antiproliferative activity against cancer cell lines .
- Imidazole Complexes in Cancer Therapy : Research involving gold(I) complexes with imidazole-containing ligands showed enhanced antitumor activity compared to non-complexed forms. This highlights the importance of structural modifications in enhancing biological activity .
- Comparative Studies : A comparative analysis of various oxazole derivatives revealed that those with electron-withdrawing groups exhibited increased activity against cancer cells compared to their electron-donating counterparts .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 4,5-dihydro-2-[2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl]-4,4-dimethyl-oxazole, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with substituted phenyl precursors (e.g., 2-methyl-3-(imidazolylmethyl)phenyl derivatives) and employ cyclocondensation reactions with hydroxylamine derivatives (e.g., hydroxylamine hydrochloride) under controlled pH (6–8) and reflux conditions (80–100°C) .
- Step 2 : Optimize solvent systems (e.g., ethanol/water mixtures) for recrystallization to improve purity .
- Step 3 : Monitor reaction progress via TLC or HPLC. Adjust reaction time (12–24 hours) based on intermediate stability .
Q. How can spectroscopic techniques (e.g., NMR, FT-IR) distinguish structural isomers or byproducts in this compound?
- Methodology :
- NMR Analysis : Focus on imidazole proton signals (δ 7.2–8.5 ppm) and oxazole ring protons (δ 4.5–5.5 ppm for dihydro protons). Use 2D NMR (COSY, HSQC) to resolve overlapping signals from the methyl and imidazole groups .
- FT-IR : Identify characteristic C=N stretches (1630–1680 cm⁻¹) and C-O-C vibrations (1200–1250 cm⁻¹) to confirm oxazole ring formation .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodology :
- Solubility Testing : Use shake-flask methods in buffers (pH 1–13) and organic solvents (DMF, DMSO) at 25°C. Measure via UV-Vis spectroscopy .
- Stability Studies : Conduct accelerated degradation tests (40–60°C, 75% humidity) over 4 weeks. Monitor decomposition via HPLC .
Advanced Research Questions
Q. How can contradictions in reported reaction yields (e.g., 40–75%) for similar dihydro-oxazole derivatives be resolved?
- Methodology :
- Comparative Analysis : Replicate protocols from conflicting studies (e.g., vs. 6) under identical conditions.
- Root-Cause Identification : Test variables such as substrate purity, catalyst trace impurities, or oxygen sensitivity .
- Design of Experiments (DoE) : Use factorial designs to isolate critical factors (e.g., pH, temperature) and optimize robustness .
Q. What computational strategies (e.g., DFT, molecular dynamics) predict regioselectivity in the formation of the oxazole-imidazole hybrid structure?
- Methodology :
- DFT Calculations : Model transition states for cyclization steps using Gaussian09 at the B3LYP/6-31G(d) level. Compare activation energies for competing pathways .
- Hybrid Approaches : Integrate ICReDD’s reaction path search methods with experimental data to refine computational models .
Q. How can the compound’s bioactivity (e.g., antimicrobial potential) be systematically evaluated while minimizing false positives?
- Methodology :
- Assay Design : Use microdilution methods (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include ciprofloxacin/griseofulvin as controls .
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., ) to isolate contributions of the imidazole-methylphenyl moiety .
Q. What experimental and computational tools are optimal for analyzing reaction kinetics in the synthesis of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
